(S)-7-Chlorochroman-4-amine hcl
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Overview
Description
(S)-7-Chlorochroman-4-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorinated chroman ring and an amine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chlorochroman-4-amine hydrochloride typically involves the following steps:
Chlorination: The chroman ring is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-7-Chlorochroman-4-amine hydrochloride may involve large-scale chlorination and amination processes, followed by purification and crystallization steps to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chlorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
(S)-7-Chlorochroman-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Chlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorinated chroman ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Chlorochroman-4-amine: The non-hydrochloride form of the compound.
7-Chlorochroman-4-ol: A hydroxyl derivative with different reactivity and properties.
7-Chlorochroman-4-one: A ketone derivative with distinct chemical behavior.
Uniqueness
(S)-7-Chlorochroman-4-amine hydrochloride is unique due to its specific combination of a chlorinated chroman ring and an amine group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIHNNHMAAWPC-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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